![molecular formula C16H28O B1139637 10Z,12E-Hexadecadienal CAS No. 69977-23-7](/img/structure/B1139637.png)
10Z,12E-Hexadecadienal
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Description
10Z,12E-Hexadecadienal is a polyunsaturated fatty aldehyde . It is also known as FAL 16:2 and has a molecular formula of C16H28O . The exact mass of this compound is 236.214015 .
Molecular Structure Analysis
The molecular structure of 10Z,12E-Hexadecadienal consists of 16 carbon atoms, 28 hydrogen atoms, and 1 oxygen atom . It has two double bonds located at positions 10 and 12 . The InChI representation of the molecule isInChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6-
. Physical And Chemical Properties Analysis
10Z,12E-Hexadecadienal has several calculated physicochemical properties. It has 17 heavy atoms, no rings or aromatic rings, and 12 rotatable bonds . Its Van der Waals molecular volume is 286.23, and it has a topological polar surface area of 17.07 . It has no hydrogen bond donors but has 1 hydrogen bond acceptor . Its logP value is 5.22, and its molar refractivity is 76.19 .Scientific Research Applications
Pheromone Component in Moths :
- In the elephant hawk-moth (Deilephila elpenor) and the silver-striped hawk-moth (Hippotion celerio), (E,E)-10,12-Hexadecadienal is a main constituent of their pheromones (Bestmann et al., 1992).
- It has also been identified as a pheromone component of the spiny bollworm moth (Earias insulana) (Hall et al., 1980).
Role in Attraction and Reproduction :
- The compound is part of the sex attractant pheromone of the Saturniid moth Coloradia velda, where it plays a crucial role in the attraction of male moths (Mcelfresh & Millar, 1999).
- Similar applications are found in the Sphingid moth Dolbina tancrei and Manduca sexta, where analogs of 10Z,12E-Hexadecadienal serve as sex pheromone components (Uehara et al., 2013), (Chen & Millar, 2000).
Synthesis and Characterization :
- Research into the synthesis of isomerically pure forms of related compounds, like (10E,12E,14Z)- and (10E,12E,14E)-Hexadeca-10,12,14-trienals, which are key pheromone components in some moth species, has been conducted to better understand and utilize these chemicals (Chen & Millar, 2000).
Chemoresistance in Cancer Treatment :
- A study on polyunsaturated fatty acids, including hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid, showed that these compounds might induce chemoresistance when cancer cells are treated with chemotherapy. This indicates the potential influence of 10Z,12E-Hexadecadienal analogs in the field of cancer research (Schlotterbeck et al., 2018).
properties
IUPAC Name |
(10Z,12E)-hexadeca-10,12-dienal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,16H,2-3,8-15H2,1H3/b5-4+,7-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFASEAZCNYZBW-DEQVHDEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CCCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C\CCCCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10Z,12E-Hexadecadienal | |
CAS RN |
63024-98-6 |
Source
|
Record name | Bombykal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063024986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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